molecular formula C15H17NO3S B5732838 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide

2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide

Cat. No. B5732838
M. Wt: 291.4 g/mol
InChI Key: NNLFISDAWJEWSK-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide, also known as MMNPS, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMNPS is a sulfonamide derivative that has shown promise as a potent inhibitor of certain enzymes involved in cancer progression and inflammation. In

Mechanism of Action

2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide inhibits the activity of certain enzymes, including carbonic anhydrase IX and XII, which are overexpressed in cancer cells. By inhibiting these enzymes, 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide can prevent the acidification of the tumor microenvironment, which can inhibit cancer cell growth and metastasis. 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide has also been shown to inhibit the activity of certain enzymes involved in inflammation, which can reduce inflammation and associated tissue damage.
Biochemical and Physiological Effects
2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and prevent the acidification of the tumor microenvironment. In vivo studies have shown that 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide can reduce tumor growth and metastasis, and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide has a number of advantages and limitations for lab experiments. Its potent inhibitory activity against certain enzymes makes it a valuable tool for studying the role of these enzymes in cancer progression and inflammation. However, its relatively low solubility in water can make it difficult to work with in certain experiments. Additionally, 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide has not yet been extensively tested in humans, so its safety and efficacy in clinical settings is not yet fully understood.

Future Directions

There are a number of future directions for research on 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide. One area of interest is the development of more efficient synthesis methods to produce larger quantities of 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide. Additionally, further studies are needed to fully understand the safety and efficacy of 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide in humans. Other potential future directions include the development of 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide as a diagnostic tool for cancer, and the investigation of its potential use in combination with other cancer therapies.

Synthesis Methods

2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide can be synthesized using a multi-step process involving the reaction of 2-methylphenylamine with 2-bromo-5-methylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with sodium methoxide and methanol to yield 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide. This synthesis method has been optimized to produce high yields of pure 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide.

Scientific Research Applications

2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes involved in cancer progression and inflammation, making it a promising candidate for the treatment of these diseases. 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide has also been studied for its potential use as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells.

properties

IUPAC Name

2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-11-8-9-14(19-3)15(10-11)20(17,18)16-13-7-5-4-6-12(13)2/h4-10,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLFISDAWJEWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide

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